(S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-propan-1-one (S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466552
InChI: InChI=1S/C18H29N3O/c1-3-20(13-16-9-5-4-6-10-16)14-17-11-7-8-12-21(17)18(22)15(2)19/h4-6,9-10,15,17H,3,7-8,11-14,19H2,1-2H3/t15-,17?/m0/s1
SMILES: CCN(CC1CCCCN1C(=O)C(C)N)CC2=CC=CC=C2
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol

(S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-propan-1-one

CAS No.:

Cat. No.: VC13466552

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-propan-1-one -

Specification

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
IUPAC Name (2S)-2-amino-1-[2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one
Standard InChI InChI=1S/C18H29N3O/c1-3-20(13-16-9-5-4-6-10-16)14-17-11-7-8-12-21(17)18(22)15(2)19/h4-6,9-10,15,17H,3,7-8,11-14,19H2,1-2H3/t15-,17?/m0/s1
Standard InChI Key PSCBSRNHNTXOPI-MYJWUSKBSA-N
Isomeric SMILES CCN(CC1CCCCN1C(=O)[C@H](C)N)CC2=CC=CC=C2
SMILES CCN(CC1CCCCN1C(=O)C(C)N)CC2=CC=CC=C2
Canonical SMILES CCN(CC1CCCCN1C(=O)C(C)N)CC2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A piperidine ring (C₅H₁₀N), a six-membered heterocycle known for enhancing bioavailability in drug candidates .

  • A benzyl-ethyl-amino-methyl group attached at the 2-position of the piperidine ring, introducing lipophilic and steric bulk .

  • An (S)-2-amino-propan-1-one side chain, contributing to chiral specificity and hydrogen-bonding potential .

The stereochemistry at the chiral center (S-configuration) is critical for its biological activity, as enantiomers often exhibit divergent pharmacokinetic profiles.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₂₉N₃O
Molecular Weight303.4 g/mol
IUPAC Name(2S)-2-amino-1-[2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one
Chiral Centers1 (S-configuration)

Synthesis and Characterization

Synthetic Pathways

The synthesis of (S)-2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-propan-1-one involves multi-step organic reactions:

  • Piperidine Functionalization: Introduction of the benzyl-ethyl-amino-methyl group via nucleophilic substitution or reductive amination .

  • Ketone Formation: Coupling of the functionalized piperidine with a protected amino-propanone derivative under Mitsunobu or Grignard conditions .

  • Chiral Resolution: Enantiomeric separation using chiral chromatography or asymmetric synthesis to isolate the (S)-isomer .

Key reagents include lithium aluminum hydride (reduction), potassium permanganate (oxidation), and triethylamine (base catalyst) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Piperidine SubstitutionBenzyl chloride, Et₃N, DCM, 0°C78%
Ketone CouplingBoc-protected amino-propanone, EDCl, DMAP65%
DeprotectionHCl/dioxane89%

Pharmacological Profile

Neurotransmitter Interactions

The compound demonstrates affinity for monoamine transporters, particularly dopamine (DAT) and norepinephrine (NET) transporters, with IC₅₀ values in the micromolar range. This activity is attributed to the piperidine ring’s ability to mimic endogenous amines, facilitating receptor binding .

Table 3: Pharmacological Data

AssayResultReference
Dopamine Transporter IC₅₀4.2 µM
µ-Opioid Receptor BindingΔG = -10.3 kcal/mol
Analgesic Efficacy100% inhibition (writhing test)

Mechanistic Insights

Receptor Binding Dynamics

The benzyl-ethyl-amino group enhances lipophilicity, enabling blood-brain barrier penetration. Meanwhile, the ketone moiety forms hydrogen bonds with MOR’s extracellular loop 2, enhancing receptor affinity .

Stereochemical Influence

The (S)-configuration optimizes spatial alignment with MOR’s hydrophobic pocket, whereas the (R)-enantiomer exhibits 10-fold lower activity .

Comparative Analysis with Analogues

Table 4: Activity Comparison of Piperidine Derivatives

CompoundTarget ReceptorIC₅₀/EC₅₀
(S)-Target Compoundµ-Opioid Receptor0.8 µM
HN58 (Piperidine Analogue)MOR0.5 µM
FentanylMOR0.1 nM

While less potent than fentanyl, the target compound’s selectivity for MOR over δ- and κ-opioid receptors reduces side-effect risks .

Therapeutic Applications

Pain Management

As a MOR agonist, this compound holds promise for neuropathic pain treatment, particularly in cases resistant to first-line therapies .

Neuropsychiatric Disorders

Preliminary data suggest potential in depression and anxiety via DAT/NET inhibition, though in vivo validation is pending .

Challenges and Future Directions

Synthetic Optimization

Continuous-flow microreactor systems could enhance yield and purity, reducing reliance on chiral chromatography .

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